5-Aminobenzo[d]thiazole-2-carbonitrile

Catalog No.
S819018
CAS No.
1513212-02-6
M.F
C8H5N3S
M. Wt
175.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Aminobenzo[d]thiazole-2-carbonitrile

CAS Number

1513212-02-6

Product Name

5-Aminobenzo[d]thiazole-2-carbonitrile

IUPAC Name

5-amino-1,3-benzothiazole-2-carbonitrile

Molecular Formula

C8H5N3S

Molecular Weight

175.21 g/mol

InChI

InChI=1S/C8H5N3S/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,10H2

InChI Key

SSDGOGCJUKOOHE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1N)N=C(S2)C#N

Canonical SMILES

C1=CC2=C(C=C1N)N=C(S2)C#N

5-Aminobenzo[d]thiazole-2-carbonitrile (CAS 1513212-02-6) is a specialized heterocyclic building block procured primarily for the synthesis of next-generation aminoluciferin analogs and activatable bioluminescent probes. Unlike standard luciferin precursors, this compound features an amino group at the 5-position of the benzothiazole core, providing a critical synthetic handle for N-alkylation, cycloalkylation, and the attachment of self-immolative caging groups. Its primary commercial value lies in its ability to generate red-shifted, near-infrared (NIR) emitting oxyluciferin intermediates and high-sensitivity substrates that overcome the tissue-penetration and signal-decay limitations of conventional D-luciferin in deep-tissue imaging workflows [1].

Research Fit

Workflow Benzothiazole-based probe and imaging agent synthesis
Selection 5‑amino regioisomer for regioselective derivatization
Use Context Fluorescent, bioluminescent, and stimuli‑responsive nanoprobe research

Substituting 5-aminobenzo[d]thiazole-2-carbonitrile with the more common 6-aminobenzo[d]thiazole-2-carbonitrile (CAS 6604-71-3) or 6-hydroxybenzo[d]thiazole-2-carbonitrile fundamentally alters the photophysical and steric properties of the downstream probe. The position of the electron-donating group dictates the conjugated π-system of the excited oxyluciferin intermediate. Standard 6'-substitution restricts emission to the 580–590 nm range, whereas 5'-amino substitution specifically enables massive red-shifts into the near-infrared spectrum (~690 nm), which is mandatory for bypassing hemoglobin absorption. Furthermore, the specific steric profile of the 5-position is required to fit N-cycloalkylated derivatives into the luciferase binding pocket, a structural necessity for achieving the prolonged signal stability and exponential signal amplification seen in advanced imaging agents [1].

Substitution Risk

5‑Amino (target)
6‑Amino (substitute)
Reactivity profile
C5‑NH₂ directs regioselective chemistry
C6‑NH₂ alters electronic and steric environment
Application pathway
Precursor for pH/GSH dual‑stimuli nanoprobes
Intermediate for bioluminescent CybLuc synthesis
Interchangeability
Positional isomer may shift reaction outcome and probe functionality; direct substitution not supported.

In Vivo Bioluminescence Intensity and Dose Reduction

When utilized as the precursor for N-cyclobutylaminoluciferin (cybLuc), 5-aminobenzo[d]thiazole-2-carbonitrile enables a massive amplification in photon output compared to standard substrates. In animal models, the cybLuc derivative radiates 20-fold more bioluminescent light than D-luciferin or standard 6'-aminoluciferin at an identical 10 μM concentration. This allows researchers to achieve high imaging sensitivity using only 0.01% of the standard D-luciferin dose [1].

Evidence DimensionIn vivo bioluminescence intensity (photon flux)
Target Compound Data20-fold signal increase (cybLuc derivative, 10 μM dose)
Comparator Or BaselineStandard D-luciferin and 6'-aminoluciferin (10 μM dose)
Quantified Difference20x higher photon output at 0.01% of standard in vivo dose
ConditionsIn vivo mouse imaging models using native firefly luciferase

Procuring this specific precursor allows developers to formulate high-sensitivity assays that require drastically lower substrate doses, reducing toxicity and cost in longitudinal animal studies.

Emission Wavelength Red-Shift for Near-Infrared (NIR) Imaging

The regiochemistry of the 5-amino group is critical for tuning the emission wavelength of the resulting oxyluciferin. Computational and photophysical evaluations demonstrate that 5'-amino-based electron-donating groups exert a profound effect on the emission spectrum. For example, 5'-N-methylamino-oxyluciferin analogs achieve an emission wavelength of 689.5 nm, whereas standard 6'-aminoluciferins typically emit in the 580–590 nm range[1].

Evidence DimensionFluorescence/Bioluminescence emission wavelength
Target Compound Data689.5 nm (for 5'-NHCH3-oxyluciferin analog)
Comparator Or Baseline~580-590 nm (for standard 6'-aminoluciferin analogs)
Quantified Difference~100 nm red-shift into the near-infrared (NIR) window
ConditionsFrontier orbital analysis and photophysical evaluation of oxyluciferin analogs

This ~100 nm red-shift is mandatory for deep-tissue imaging kits, as it pushes the emission past the absorption spectra of hemoglobin and melanin to minimize signal attenuation.

Signal Stability and Temporal Imaging Workflow Fit

Probes derived from 5-aminobenzo[d]thiazole-2-carbonitrile exhibit highly stable pharmacokinetic profiles in vivo. In comparative imaging studies, the bioluminescent signal from the cybLuc derivative plateaued and remained stable for more than 30 minutes. In contrast, the signal from standard D-luciferin began to decay rapidly shortly after reaching its peak, severely limiting the data acquisition window [1].

Evidence DimensionIn vivo signal duration and stability
Target Compound DataSignal plateau maintained for >30 minutes (cybLuc)
Comparator Or BaselineRapid signal decay after initial peak (D-luciferin)
Quantified DifferenceSignificantly extended stable imaging window (>30 min vs rapid drop-off)
ConditionsLongitudinal in vivo emission imaging in live animal models

A stable signal plateau eliminates timing-dependent artifacts in high-throughput or complex in vivo imaging workflows, ensuring reproducible quantitative data for end-users.

Activatable Probe Synthesis and Background Minimization

5-Aminobenzo[d]thiazole-2-carbonitrile serves as a highly effective core scaffold for caged, activatable bioluminescent probes. When functionalized with a boronic acid caging group via a self-immolative linker, the intact probe acts as a poor substrate for luciferase, yielding near-zero background luminescence. Upon cleavage by hydrogen peroxide (H2O2), it releases the active aminoluciferin, providing a strictly quantitative, linear luminescent response to H2O2 concentrations ranging from 2.5 to 500 μM [1].

Evidence DimensionAssay signal-to-noise and target responsiveness
Target Compound DataLinear bioluminescent response to 2.5–500 μM H2O2 upon uncaging
Comparator Or BaselineIntact caged probe (near-zero background luminescence)
Quantified DifferenceHigh signal-to-noise ratio driven by strict conditional activation
ConditionsIn vitro and in cellulo (ES-2-luc cells) H2O2 detection assays

The primary amine provides a reliable synthetic handle for carbamate or amide caging strategies, making it a highly suitable precursor for zero-background diagnostic and ROS-sensing kits.

Synthesis of Near-Infrared (NIR) Bioluminescent Probes

Ideal for manufacturing red-shifted luciferin analogs (e.g., 5'-alkylaminoluciferins) designed for deep-tissue imaging, where bypassing hemoglobin absorption is a strict requirement for the final formulated product [1].

Development of High-Sensitivity In Vivo Reporter Assays

The required precursor for N-cycloalkylaminoluciferins like cybLuc, which are procured for brain tumor imaging and other applications necessitating massive photon flux at micro-dose (10 μM) levels and extended signal stability [2].

Manufacturing of Activatable ROS and Enzyme Sensors

A highly effective building block for diagnostic kits that utilize self-immolative caging strategies (e.g., boronate-caged H2O2 probes), leveraging the 5-amino group to ensure low background and high signal-to-noise ratios upon target activation [3].

Application Fit

Application
Selection Property
Validation Focus
Stimuli‑responsive nanoprobe development
5‑amino regioisomer for pH/GSH dual‑response
Probe activation and CT contrast in model systems
Bioluminescent probe synthesis
2‑cyanobenzothiazole core for luciferin condensation
Emission wavelength and tissue penetration context
NIR fluorescent probe development
Amino and cyano handles for optical tuning
Fluorescence quantum yield and Stokes shift

XLogP3

1.7

Explore Compound Types